molecular formula C18H29F3N2O4 B11505895 Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate

Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate

Cat. No.: B11505895
M. Wt: 394.4 g/mol
InChI Key: VZURSNFNPHEJLE-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 3-cyclohexylpropanoic acid with an amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Oxolane Ring: The oxolane ring is typically introduced through a cyclization reaction involving a diol and an appropriate acid catalyst.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amide and oxolane groups can modulate its overall activity. These interactions can lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(oxolan-2-ylformamido)propanoate
  • Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate
  • Methyl 2-methyl-3-phenyl-2-(trimethylsilyl)propanoate

Uniqueness

Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate stands out due to its combination of a trifluoromethyl group, an amide linkage, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H29F3N2O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-(3-cyclohexylpropanoylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

InChI

InChI=1S/C18H29F3N2O4/c1-26-16(25)17(18(19,20)21,22-12-14-8-5-11-27-14)23-15(24)10-9-13-6-3-2-4-7-13/h13-14,22H,2-12H2,1H3,(H,23,24)

InChI Key

VZURSNFNPHEJLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)CCC2CCCCC2

Origin of Product

United States

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